![molecular formula C17H20N2O3 B2614389 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097926-34-4](/img/structure/B2614389.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

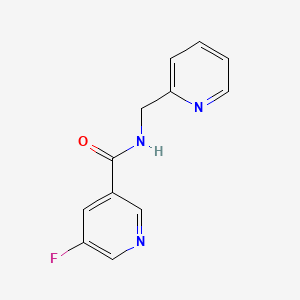

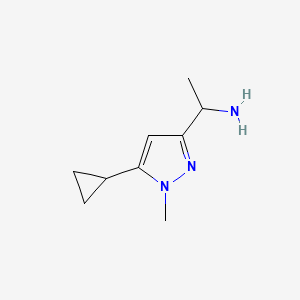

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Positron Emission Tomography Imaging

Compounds structurally related to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide" have been studied for their potential use in Positron Emission Tomography (PET) imaging, particularly targeting dopamine D2 receptors. This application is critical for understanding neurological conditions and the effects of pharmaceuticals on the brain. For instance, [18F]-labeled benzamides have demonstrated suitability for PET imaging studies due to their selective binding to dopamine receptors, highlighting their importance in neuroimaging and potential drug development (Mach et al., 1993).

Catalysis and Chemical Synthesis

Research has also focused on the role of benzamide derivatives in catalysis, such as in the platinum-catalyzed intermolecular hydroamination of unactivated olefins. This demonstrates the compound's utility in facilitating chemical reactions that are fundamental in organic synthesis, thereby contributing to the development of new materials and pharmaceuticals (Wang and Widenhoefer, 2004).

Antimicrobial and Antitubercular Activity

Some derivatives have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with non-cytotoxic nature towards human cell lines. This positions them as potential candidates for developing new antitubercular drugs, addressing the global health challenge of tuberculosis resistance (Nimbalkar et al., 2018).

Anticancer Research

Furthermore, benzene-carboxamide derivatives have been explored for their cytotoxic effects against cancer cell lines, such as breast cancer cells. This highlights the compound's potential application in cancer research, where understanding the molecular mechanisms of its action could lead to new therapeutic strategies (Kelly et al., 2007).

Antipsychotic and Antiarrhythmic Potential

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents indicate the compound's relevance in psychiatric medicine. Additionally, benzamides with trifluoroethoxy ring substituents have shown oral antiarrhythmic activity in preclinical models, suggesting potential applications in cardiovascular diseases (Norman et al., 1996; Banitt et al., 1977).

Mécanisme D'action

Mode of Action

It’s worth noting that compounds with similar structures have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

It’s known that similar compounds can affect cell cycle progression and induce apoptosis, which are critical pathways in cell growth and survival .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide and similar compounds have been shown to have potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . This suggests that the compound may have significant molecular and cellular effects, potentially through the induction of apoptosis and cell cycle arrest .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-17(19-7-5-14(6-8-19)13-2-3-13)18-10-12-1-4-15-16(9-12)22-11-21-15/h1,4,9H,2-3,5-8,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJJJZBGZDJNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2614308.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2614309.png)

![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)

![1-(3-bromo-4-methoxybenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2614320.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2614326.png)